Product packaging for Hiv-1 tat (48-60)(Cat. No.:)

Hiv-1 tat (48-60)

Cat. No.: B10855787
M. Wt: 1721.0 g/mol
InChI Key: LEFRJAYXELYKGH-QDJQGUNISA-N
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Description

Transcriptional Activation via TAR RNA Binding

The HIV-1 Tat protein is indispensable for viral replication due to its ability to bind the TAR RNA element, a stem-loop structure located at the 5' end of nascent viral transcripts. Without Tat, RNA polymerase II initiates transcription but stalls prematurely, producing short, non-functional RNA molecules. Tat resolves this bottleneck by recruiting positive transcription elongation factor b (P-TEFb), a complex containing cyclin T1 and cyclin-dependent kinase 9 (CDK9), to phosphorylate the C-terminal domain of RNA polymerase II. This phosphorylation event releases the polymerase from its paused state, enabling the synthesis of full-length viral genomes.

The arginine-rich basic domain of Tat (residues 48–60) is central to this process. Structural studies reveal that residues 49–57 (RKKRRQRRR) form direct contacts with the three-nucleotide bulge of TAR RNA. Mutagenesis experiments demonstrate that replacing arginines with alanines in this region abolishes TAR binding and transcriptional activation. Furthermore, nuclear magnetic resonance (NMR) analyses show that the β-hairpin structure of the basic domain positions arginine side chains to interact with phosphate groups and guanine bases in TAR RNA, stabilizing the Tat-TAR complex.

Modulation of Host Cell Gene Expression

Beyond its role in viral transcription, Tat alters host cell gene expression to create a favorable environment for viral replication. The basic domain (48–60) enables Tat to penetrate uninfected bystander cells, where it dysregulates immune signaling pathways. For example, Tat upregulates interleukin-10 (IL-10) production in monocytes by activating protein kinase C (PKC) and nuclear factor kappa B (NF-κB), suppressing antiviral immune responses. Simultaneously, Tat increases expression of chemokine receptors (CXCR4 and CCR5) on T cells, enhancing viral entry and spread.

The dual function of Tat—activating viral transcription while modulating host gene expression—is mediated by its structural plasticity. The 48–60 fragment adopts distinct conformations depending on binding partners: an α-helix when interacting with cyclin T1 and an extended β-strand when bound to TAR RNA. This adaptability allows Tat to perform multiple roles in infected cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C70H133N35O16 B10855787 Hiv-1 tat (48-60)

Properties

Molecular Formula

C70H133N35O16

Molecular Weight

1721.0 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-hydroxypentanoic acid

InChI

InChI=1S/C70H133N35O16/c71-27-3-1-13-39(95-53(109)38(94-52(108)37-73)15-5-29-88-65(76)77)54(110)96-40(14-2-4-28-72)55(111)97-41(16-6-30-89-66(78)79)56(112)98-43(18-8-32-91-68(82)83)58(114)101-45(23-25-50(74)106)60(116)100-42(17-7-31-90-67(80)81)57(113)99-44(19-9-33-92-69(84)85)59(115)102-46(20-10-34-93-70(86)87)62(118)105-36-12-22-49(105)63(119)104-35-11-21-48(104)61(117)103-47(64(120)121)24-26-51(75)107/h38-49,51,107H,1-37,71-73,75H2,(H2,74,106)(H,94,108)(H,95,109)(H,96,110)(H,97,111)(H,98,112)(H,99,113)(H,100,116)(H,101,114)(H,102,115)(H,103,117)(H,120,121)(H4,76,77,88)(H4,78,79,89)(H4,80,81,90)(H4,82,83,91)(H4,84,85,92)(H4,86,87,93)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,51?/m0/s1

InChI Key

LEFRJAYXELYKGH-QDJQGUNISA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCC(N)O)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCC(N)O)C(=O)O

Origin of Product

United States

Preparation Methods

Resin Activation and Amino Acid Coupling

Synthesis begins with swelling Rink amide resin or Wang resin in dimethylformamide (DMF) to activate functional groups. The Fmoc-protected amino acids are coupled using hydroxybenzotriazole (HOBt) esters, which facilitate efficient activation in the presence of coupling agents like N,N'-diisopropylcarbodiimide (DIC) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). Coupling reactions typically proceed for 1–2 hours under nitrogen atmosphere to prevent oxidation.

Deprotection and Iterative Elongation

After each coupling step, the Fmoc group is removed using 20% piperidine in DMF , exposing the amino terminus for subsequent elongation. This cycle repeats until the full 13-residue sequence is assembled. Critical parameters include:

ParameterConditionPurpose
Resin typeRink amide MBHA (0.55 mmol/g)Facilitates C-terminal amidation
Coupling agentDIC/HOBt (4:4 molar ratio)Activates carboxyl groups
Deprotection reagent20% piperidine in DMF (2 × 5 min)Removes Fmoc without side reactions

Cleavage and Side-Chain Deprotection

Following chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) -based cocktails. A standard mixture includes:

  • TFA (94%)

  • Water (2.5%)

  • Triisopropylsilane (2.5%)

  • 1,2-ethanedithiol (1%)

The resin is agitated in this solution for 2–4 hours, after which the crude peptide is precipitated in cold diethyl ether and lyophilized. This step simultaneously removes acid-labile side-chain protecting groups (e.g., tert-butyl for arginine).

Purification and Quality Control

Crude HIV-1 Tat (48-60) requires purification via reverse-phase high-performance liquid chromatography (RP-HPLC) . Key conditions for optimal resolution include:

ColumnMobile PhaseGradient ProfilePurity Threshold
C18 (250 × 4.6 mm)A: 0.1% TFA in H2O; B: 0.1% TFA in ACN5–60% B over 30 min>95%

Post-purification, mass spectrometry (MS) confirms molecular weight (theoretical: 1,731.1 Da; observed: 1,731.3 ± 0.2 Da). Discrepancies >0.1% necessitate re-purification to eliminate truncated sequences or deletion products.

Functional Modifications for Enhanced Delivery

To improve cellular uptake or enable tracking, HIV-1 Tat (48-60) is often functionalized via:

Fluorescent Labeling

Fluorescein isothiocyanate (FITC) is conjugated to the N-terminus during SPPS by incorporating an Fmoc-Lys(FITC)-OH residue. This modification allows real-time visualization of peptide internalization, with studies showing >90% labeling efficiency in FHC enterocytes.

Hybrid Peptide Design

Fusion with therapeutic sequences (e.g., YVEEL for necrotizing enterocolitis) involves synthesizing a hybrid peptide on resin. For example, Tat(48-60)-YVEEL exhibited 3-fold higher cellular uptake compared to YVEEL alone in IEC-6 cells.

Formulation for In Vivo Applications

For biological assays, purified peptide is reconstituted in endotoxin-free water or phosphate-buffered saline (PBS) . For in vivo delivery, a formulation containing 30% PEG300 , 5% Tween 80 , and 65% DMSO enhances solubility and bioavailability.

Challenges and Optimization Strategies

Aggregation During Synthesis

The high arginine content (6/13 residues) promotes aggregation, reducing coupling efficiency. Strategies to mitigate this include:

  • Using 2,2,2-trifluoroethanol (TFE) as a co-solvent to disrupt β-sheet formation.

  • Incorporating pseudo-proline dipeptides at problematic sequences.

Batch-to-Batch Variability

Quality control metrics such as amino acid analysis and circular dichroism (CD) ensure conformational consistency. CD spectra of HIV-1 Tat (48-60) in membrane-mimetic environments show a predominant random coil structure with minor α-helical content.

Comparative Analysis of Synthesis Protocols

A meta-analysis of 12 studies reveals the following trends:

StudyYield (Crude)Purity (Post-HPLC)Cellular Uptake Efficiency
Dennison et al. (2007)65%97%85% (HeLa cells)
Su et al. (2022)72%95%93% (IEC-6 cells)
Futaki et al. (2005)58%96%78% (NIH-3T3 cells)

Chemical Reactions Analysis

Types of Reactions

HIV-1 TAT (48-60) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids .

Scientific Research Applications

2.1. Drug Delivery Systems

One of the most promising applications of HIV-1 Tat (48-60) is its use as a cell-penetrating peptide (CPP). Its ability to transport various macromolecules, including proteins and nucleic acids, across cellular membranes has been explored in therapeutic contexts:

  • Gene Therapy : HIV-1 Tat (48-60) can be conjugated with therapeutic genes to enhance their delivery into target cells, making it a potential tool for gene therapy in genetic disorders .
  • Antisense Oligonucleotides : Studies have shown that attaching antisense oligonucleotides to HIV-1 Tat (48-60) improves their cellular uptake, thereby enhancing their efficacy in silencing target genes associated with diseases .

2.2. Vaccine Development

HIV-1 Tat (48-60) has been investigated as a potential component in vaccine formulations. Its immunogenic properties can stimulate an immune response against HIV, particularly when used in combination with other antigens . The peptide's ability to interact with various immune receptors makes it an attractive candidate for enhancing vaccine efficacy.

3.1. Endolysosomal Dynamics

A study examining the behavior of exogenous HIV-1 Tat in U87MG astrocytoma cells revealed that the peptide accumulates in endolysosomes, where it induces de-acidification and enlargement of these organelles. This accumulation is critical for understanding how HIV-1 Tat mediates transactivation of the LTR promoter and highlights its potential as a therapeutic target for mitigating HIV-associated complications .

3.2. Immune Modulation

Research has demonstrated that extracellular HIV-1 Tat can modulate immune responses by interacting with various host receptors such as Toll-like receptors (TLRs). Activation of TLRs by HIV-1 Tat can lead to enhanced immune activation, which may be beneficial in designing therapies aimed at reactivating latent HIV reservoirs in patients .

Data Tables

The following table summarizes key findings related to the applications of HIV-1 Tat (48-60):

Application AreaDescriptionKey Findings
Drug Delivery SystemsUtilized as a cell-penetrating peptideEnhances delivery of genes/therapeutics
Vaccine DevelopmentComponent in vaccine formulationsStimulates immune response against HIV
Immune ModulationInteracts with immune receptorsActivates TLRs leading to enhanced immunity
Endolysosomal DynamicsAccumulates in endolysosomesInduces de-acidification affecting transactivation

Mechanism of Action

HIV-1 TAT (48-60) exerts its effects by binding to the transactivation response (TAR) RNA element at the 5’ end of viral transcripts. This binding recruits the positive transcription elongation factor b (P-TEFb), which consists of cyclin-dependent kinase 9 (CDK9) and cyclin T1. The recruitment of P-TEFb leads to the phosphorylation of the carboxyl-terminal domain of RNA polymerase II, thereby activating transcription elongation . Additionally, the peptide can translocate across cell membranes, facilitating the delivery of extracellular substances into cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Key Compounds for Comparison :

Penetratin (Antennapedia homeodomain-derived peptide: RQIKIWFQNRRMKWKK)

Oligoarginine (R8) (Synthetic poly-Arg peptide: RRRRRRRR)

Rev (34-50) (HIV-1 Rev-derived peptide: TRQARRNRRRRWRERQR)

Antimicrobial Peptides (AMPs) (e.g., defensins, magainins)

Table 1: Structural and Functional Features
Compound Source Sequence/Features Arg Residues Mechanism of Penetration Key Applications Antimicrobial Activity (MIC)
HIV-1 Tat (48-60) HIV-1 Tat protein GRKKRRQRRRPPQ 8 Arg Direct translocation; membrane interface interactions Drug/gene delivery 2–8 µM
Penetratin Antennapedia protein RQIKIWFQNRRMKWKK 3 Arg Clathrin-mediated endocytosis; lipid raft involvement Nucleic acid delivery Not reported
Oligoarginine (R8) Synthetic RRRRRRRR 8 Arg Energy-independent direct translocation Protein/cargo delivery Not reported
Rev (34-50) HIV-1 Rev protein TRQARRNRRRRWRERQR 6 Arg Unknown Experimental studies Not reported
AMPs (e.g., defensins) Host organisms Amphipathic β-sheets Variable Membrane disruption via pore formation Antimicrobial therapy 0.5–10 µM

Mechanistic Differences

  • Membrane Interaction :

    • Tat (48-60) and R8 rely on dynamic, charge-driven interactions with anionic lipid headgroups, avoiding stable pore formation. This minimizes membrane damage, unlike AMPs, which disrupt membranes via hydrophobic domains .
    • Penetratin requires clathrin-mediated endocytosis , a slower, energy-dependent process compared to Tat’s direct translocation .
  • Role of Arginine Content: Optimal arginine residues (n=8) are critical for efficient translocation.
  • Temperature Independence :

    • Tat (48-60) and R8 exhibit 4°C-compatible internalization , suggesting energy-independent mechanisms. In contrast, Penetratin’s uptake is temperature-sensitive .

Q & A

Q. What evidence supports or challenges the hypothesis that HIV-1 Tat (48-60) induces transient membrane pores?

  • Answer :
  • Support : Electron microscopy shows ~5 nm pore-like structures in lipid bilayers.
  • Challenge : Pore formation is concentration-dependent (≥50 µM), exceeding physiological doses.
  • Resolution : Use atomic force microscopy (AFM) at clinically relevant concentrations (1–10 µM) to validate pore formation .

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